molecular formula C9H10INO2 B1429581 Ethyl 3-amino-4-iodobenzoate CAS No. 1261569-51-0

Ethyl 3-amino-4-iodobenzoate

Cat. No. B1429581
M. Wt: 291.09 g/mol
InChI Key: QBJZQAQWVLGNJY-UHFFFAOYSA-N
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Patent
US08524917B2

Procedure details

To a solution of ethyl4-iodo-3nitrobenzoate (Compound 30, 9.45 g, 29.4 mmol) in ethyl acetate (200 ml) and tin(II) chloride dehydrate (33.1 g, 147 mmol). Reaction was heated to 85° C. for 1 h, cooled to 25° C., quenched with NaHCO3(S), filtered off white solid, and then organic layer was concentrated in vacuo. The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes) to yield the title compound as a light yellow solid.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.1 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1)[CH3:2].[Sn](Cl)Cl>C(OCC)(=O)C>[NH2:12][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[I:11])[C:4]([O:3][CH2:1][CH3:2])=[O:15]

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)I)[N+](=O)[O-])=O
Step Three
Name
Quantity
33.1 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3(S)
FILTRATION
Type
FILTRATION
Details
filtered off white solid
CONCENTRATION
Type
CONCENTRATION
Details
organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CC1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.